Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)-
Description
Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)- (CAS: Not explicitly provided), is a sulfonamide derivative characterized by a central benzenesulfonamide core substituted with a 4-amino group and two distinct N-linked substituents: a 4-methylphenyl (p-tolyl) group and a 3-phenylpropyl chain. This structure combines aromatic and aliphatic moieties, which may influence its physicochemical properties and biological activity.
Properties
CAS No. |
63217-26-5 |
|---|---|
Molecular Formula |
C22H24N2O2S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C22H24N2O2S/c1-18-9-13-21(14-10-18)24(17-5-8-19-6-3-2-4-7-19)27(25,26)22-15-11-20(23)12-16-22/h2-4,6-7,9-16H,5,8,17,23H2,1H3 |
InChI Key |
UVRKWARRCHCTCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline.
Sulfonation: Aniline undergoes sulfonation to form benzenesulfonamide.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various amines.
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme.
Comparison with Similar Compounds
The following comparison focuses on structural analogs, substituent effects, and physicochemical properties, drawing from evidence-based sulfonamide derivatives.
Structural Analogues and Substituent Variations
The compound’s uniqueness lies in its dual N-substituents: 4-methylphenyl (aromatic) and 3-phenylpropyl (aliphatic with an aromatic terminus). Key comparisons include:
Key Observations :
- Alkyl Chain Length: Longer chains (e.g., 3-phenylpropyl vs.
- Aromatic vs. Aliphatic : The 4-methylphenyl group contributes to π-π stacking interactions, while the 3-phenylpropyl chain adds conformational flexibility.
- Functional Groups : Hydroxy or methoxy substituents (e.g., ) improve solubility but may reduce metabolic stability compared to alkyl/aryl groups.
Physicochemical Properties
Quantum chemical studies () on alkylamine-substituted sulfonamides provide indirect insights:
Analysis :
Biological Activity
Benzenesulfonamide, 4-amino-N-(4-methylphenyl)-N-(3-phenylpropyl)-, also known by its CAS number 63217-26-5, is a chemical compound with a molecular formula of C22H24N2O2S and a molecular weight of approximately 380.51 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, particularly in pharmacology.
| Property | Value |
|---|---|
| CAS Number | 63217-26-5 |
| Molecular Formula | C22H24N2O2S |
| Molecular Weight | 380.511 g/mol |
| LogP | 4.30 |
| InChI Key | UVRKWARRCHCTCV-UHFFFAOYSA-N |
Benzenesulfonamides exhibit various biological activities primarily through their interaction with specific biomolecular targets. The sulfonamide moiety is known to inhibit certain enzymes and receptors, leading to pharmacological effects such as anti-inflammatory, antimicrobial, and potential antidiabetic activities.
Cardiovascular Effects
Recent studies have highlighted the cardiovascular effects of benzenesulfonamide derivatives. For instance, research involving an isolated rat heart model demonstrated that certain derivatives can significantly decrease perfusion pressure and coronary resistance. This effect is hypothesized to result from interactions with calcium channels, suggesting a potential therapeutic role in managing cardiovascular diseases .
Case Studies and Research Findings
-
Cardiovascular Study :
- A study assessed the effects of various benzenesulfonamide derivatives on perfusion pressure using isolated rat hearts. The results indicated that compounds like 4-(2-aminoethyl)-benzenesulfonamide significantly reduced both perfusion pressure and coronary resistance compared to controls, suggesting their potential as calcium channel inhibitors .
- Antimicrobial Activity :
- Antidiabetic Potential :
Docking Studies
Molecular docking studies have been employed to predict the interaction of benzenesulfonamide derivatives with target proteins involved in cardiovascular regulation. For example, docking analyses using the 6jp5 protein structure indicated that these compounds could effectively bind to calcium channels, potentially leading to their observed biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
